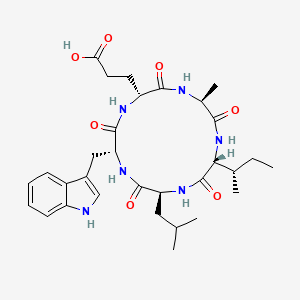
Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-trp)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BE-18257B is a cyclic pentapeptide, cyclo (D-tryptophan-D-glutamic acid-alanine-D-allo-isoleucine-leucine), known for its selective binding to endothelin-A receptors. It was isolated from the fermentation products of the bacterium Streptomyces misakiensis . This compound has garnered significant interest due to its potent antagonistic effects on endothelin-1-induced vasoconstriction, making it a valuable tool in cardiovascular research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BE-18257B involves the formation of a cyclic pentapeptide structure. The key steps include the coupling of D-tryptophan, D-glutamic acid, alanine, D-allo-isoleucine, and leucine, followed by cyclization to form the cyclic structure . The reaction conditions typically involve the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of BE-18257B can be achieved through fermentation using Streptomyces misakiensis. The bacterium is cultured in a suitable medium, and the compound is extracted from the fermentation broth. The purification process involves several chromatographic techniques to isolate BE-18257B in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
BE-18257B primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The common reagents used in the synthesis of BE-18257B include peptide coupling reagents like DCC and NHS, as well as organic solvents such as DMF. The cyclization step is often facilitated by the use of strong acids or bases to promote the formation of the cyclic structure .
Major Products Formed
The major product formed from the synthesis of BE-18257B is the cyclic pentapeptide itself. No significant by-products are typically observed under optimized reaction conditions .
Aplicaciones Científicas De Investigación
BE-18257B has a wide range of scientific research applications:
Mecanismo De Acción
BE-18257B exerts its effects by selectively binding to endothelin-A receptors, thereby blocking the action of endothelin-1. This inhibition prevents endothelin-1-induced vasoconstriction, leading to vasodilation and reduced blood pressure . The molecular targets involved include the endothelin-A receptors located on vascular smooth muscle cells .
Comparación Con Compuestos Similares
Similar Compounds
BE-18257A: Another cyclic pentapeptide with a similar structure but different amino acid composition.
BQ-123: A selective endothelin-A receptor antagonist with a similar cyclic pentapeptide structure.
WS-7338B: Structurally identical to BE-18257B and exhibits similar biological activity.
Uniqueness
BE-18257B is unique due to its specific amino acid sequence and its high selectivity for endothelin-A receptors. This selectivity makes it a valuable tool for studying the physiological and pharmacological roles of endothelin-1 .
Propiedades
Fórmula molecular |
C31H44N6O7 |
|---|---|
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
3-[(2R,5S,8R,11S,14R)-8-[(2S)-butan-2-yl]-14-(1H-indol-3-ylmethyl)-5-methyl-11-(2-methylpropyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid |
InChI |
InChI=1S/C31H44N6O7/c1-6-17(4)26-31(44)36-23(13-16(2)3)29(42)35-24(14-19-15-32-21-10-8-7-9-20(19)21)30(43)34-22(11-12-25(38)39)28(41)33-18(5)27(40)37-26/h7-10,15-18,22-24,26,32H,6,11-14H2,1-5H3,(H,33,41)(H,34,43)(H,35,42)(H,36,44)(H,37,40)(H,38,39)/t17-,18-,22+,23-,24+,26+/m0/s1 |
Clave InChI |
UMKHUVRCCMAOBN-RGZKPZSGSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C)CCC(=O)O)CC2=CNC3=CC=CC=C32)CC(C)C |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)CCC(=O)O)CC2=CNC3=CC=CC=C32)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


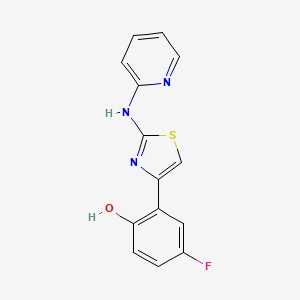


![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)
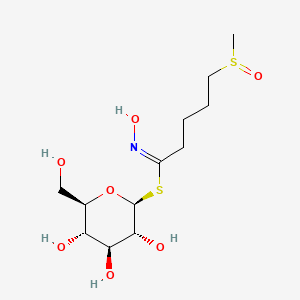


![(2Z)-2-[(2E)-(3-bromobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13822532.png)
![2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)
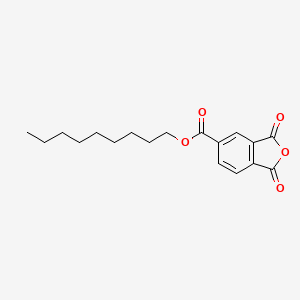
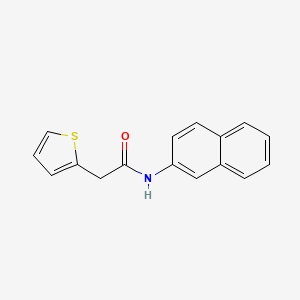
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)

![(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822571.png)
